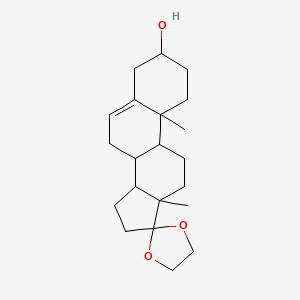

17-Ethylenedioxy-androst-5-en-3beta-ol

Beschreibung

Eigenschaften

IUPAC Name |

10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-1,3-dioxolane]-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-19-8-5-15(22)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20)23-11-12-24-21/h3,15-18,22H,4-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXRMGBMPQWUTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CCC45OCCO5)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 17 Ethylenedioxy Androst 5 En 3beta Ol

Selection of Precursor Compounds and Starting Materials for 17-Ethylenedioxy-androst-5-en-3beta-ol Synthesis

The judicious choice of a starting material is fundamental to a successful and economical synthesis. The ideal precursor should be readily available, cost-effective, and possess a molecular framework that is easily converted to the target compound.

Utilization of 3beta-Hydroxy-5-androsten-17-one (Dehydroepiandrosterone, DHEA) as a Key Precursor

Dehydroepiandrosterone (B1670201) (DHEA), chemically known as 3beta-Hydroxy-5-androsten-17-one, stands out as the most prominent and widely used precursor for the synthesis of 17-Ethylenedioxy-androst-5-en-3beta-ol. nih.govmpg.depharmacompass.com DHEA is a naturally occurring steroid hormone produced in the adrenal glands, gonads, and the brain, making it a readily available starting material. nih.govnih.gov Its structure contains the essential androstane (B1237026) skeleton, the C-5 double bond, and the 3beta-hydroxyl group, with a ketone at the C-17 position, which is the site for the crucial ketalization reaction. The direct conversion of DHEA to the target compound involves the selective protection of this C-17 ketone. mdpi.comnih.govdocumentsdelivered.com

Alternative Steroidal Building Blocks for Ethylenedioxy Ketal Formation

While DHEA is the most common precursor, other steroidal building blocks can theoretically be employed for the formation of the 17-ethylenedioxy ketal. These alternatives would typically be other androstane-type steroids that possess a 17-keto group. For instance, epiandrosterone (B191177) (3β-hydroxy-5α-androstan-17-one) is a metabolite of testosterone (B1683101) and DHEA and shares the 17-keto functionality. wikipedia.orgnih.gov However, its use would necessitate additional synthetic steps to introduce the C-5 double bond present in the target molecule, making it a less direct and potentially more costly route. Other precursors could include derivatives of DHEA where the 3beta-hydroxyl group is already protected, which might offer advantages in certain synthetic strategies.

Ketalization Reaction at the C-17 Position: Formation of the 17,17-Ethylenedioxy Moiety

The central transformation in the synthesis of 17-Ethylenedioxy-androst-5-en-3beta-ol is the ketalization of the C-17 carbonyl group. This reaction serves to protect the ketone from undesired reactions in subsequent synthetic steps.

Catalytic Systems and Optimized Reaction Conditions for 17-Ketal Formation (e.g., Ethylene (B1197577) Glycol with Acid Catalysis)

The formation of the 17,17-ethylenedioxy group is typically achieved by reacting the precursor, such as DHEA, with ethylene glycol in the presence of an acid catalyst. umich.edugoogle.com The reaction is an equilibrium process, and to drive it towards the formation of the ketal, it is often necessary to remove the water that is formed as a byproduct. nih.gov

A variety of acid catalysts can be employed for this transformation. Traditional catalysts include mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids such as p-toluenesulfonic acid (p-TSA). nih.govacs.org The choice of catalyst and reaction conditions can significantly impact the yield and purity of the product. For instance, using a very low loading of a strong acid catalyst (e.g., 0.1 mol %) has been shown to be effective for ketalization reactions, even without the need for water removal. nih.govacs.org This approach offers advantages in terms of reduced corrosiveness and compatibility with acid-sensitive functional groups. nih.gov

| Catalyst System | Reagents | Key Features |

| Traditional Acid Catalysis | Ethylene Glycol, p-Toluenesulfonic Acid (p-TSA) | Well-established method, often requires removal of water to drive equilibrium. |

| Low-Loading Acid Catalysis | Ethylene Glycol, 0.1 mol% HCl | High efficiency with minimal catalyst, less corrosive, and tolerant of some sensitive groups. nih.govacs.org |

| Lewis Acid Catalysis | Ethylene Glycol, various Lewis acids | Can offer alternative reactivity and selectivity. nih.gov |

Mechanistic Pathways of Ketalization in Complex Steroidal Frameworks

The mechanism of acid-catalyzed ketalization involves several key steps. youtube.com Initially, the acid catalyst protonates the carbonyl oxygen of the C-17 ketone, which significantly increases the electrophilicity of the carbonyl carbon. nih.govacs.orgyoutube.com Subsequently, a molecule of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon. youtube.com This is followed by a series of proton transfers, leading to the formation of a hemiketal intermediate. The hemiketal then undergoes another protonation of its hydroxyl group, which allows for the elimination of a water molecule to form a resonance-stabilized oxonium ion. youtube.com Finally, the second hydroxyl group of the ethylene glycol molecule attacks the electrophilic carbon of the oxonium ion, and after a final deprotonation step, the stable five-membered cyclic ketal is formed, and the acid catalyst is regenerated. youtube.com

Purification and Isolation Techniques for Synthetic Intermediates of 17-Ethylenedioxy-androst-5-en-3beta-ol

Chromatographic Techniques:

Chromatography is a fundamental tool for the purification of steroidal compounds. nih.gov

Thin Layer Chromatography (TLC): TLC is extensively used for monitoring the progress of reactions and for preliminary purity assessment. It provides a quick and simple way to separate components of a mixture. nih.gov

Column Chromatography: This is the most common method for the preparative purification of steroid intermediates. Silica (B1680970) gel is typically used as the stationary phase, and a suitable solvent system (eluent) is chosen to achieve optimal separation of the desired compound from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for both analytical and preparative-scale purification of steroids. nih.gov Normal-phase HPLC with solvent systems like ethyl acetate-chloroform or ethyl acetate-hexane can be effective. nih.gov For intermediate purification steps, resins with smaller particle sizes (65 µm or less) are often used to achieve better separation of the target compound from impurities. tosohbioscience.com

Crystallization:

Crystallization is a powerful technique for the final purification of the synthetic intermediates and the end product. google.com By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, highly pure crystals of the desired compound can be obtained. google.com The choice of solvent is crucial and is determined by the solubility characteristics of the steroid. Techniques such as solvent layering, where a poor solvent is carefully added to a solution of the compound in a good solvent, can also be employed to induce crystallization. unifr.ch In some cases, wet milling techniques during crystallization can be used to control particle size and improve the properties of the crystalline product. google.com

| Purification Technique | Application | Key Parameters |

| Column Chromatography | Primary purification of crude reaction mixtures | Stationary phase (e.g., silica gel), eluent system |

| HPLC | High-resolution analytical and preparative purification | Column type, mobile phase composition, flow rate |

| Crystallization | Final purification to obtain high-purity solid | Solvent system, cooling rate, temperature |

Chemical Transformations and Derivative Synthesis from 17 Ethylenedioxy Androst 5 En 3beta Ol

Strategies for Functional Group Interconversion on the Androstane (B1237026) Skeleton while Retaining the 17-Ethylenedioxy Ketal

The stability of the 17-ethylenedioxy ketal under various reaction conditions is a key feature that enables chemists to perform functional group interconversions at other sites of the steroid molecule.

The allylic C-7 position of the Δ⁵-steroid nucleus is particularly susceptible to oxidation, and this reaction can be performed selectively while the 17-ketal remains intact. iomcworld.com The oxidation of Δ⁵-steroidal alkenes to the corresponding 7-keto derivatives is a significant transformation in the synthesis of various biologically active steroids. google.comgoogle.com Different oxidizing agents and catalytic systems have been employed to achieve this transformation efficiently.

One common method involves the use of chromium-based reagents, although more environmentally friendly methods are now preferred. google.comgoogle.com Ruthenium-based catalysts in the presence of a hydroperoxide have been shown to be effective for the allylic oxidation of Δ⁵-steroids. google.comgoogle.com Another approach utilizes t-butyl hydroperoxide in the presence of a copper catalyst. nih.gov The reaction conditions for these oxidations, such as temperature and pH, can be controlled to optimize the yield of the desired 7-oxo product. google.comgoogle.com For instance, the reaction with a ruthenium-based catalyst can be performed at temperatures ranging from -20°C to the reflux temperature of the solvent. google.comgoogle.com

The choice of solvent and the method of adding the oxidant can also influence the reaction's efficiency. nih.gov For example, in the copper-catalyzed oxidation with t-butyl hydroperoxide, adding the oxidant in portions can lead to higher yields compared to a single addition. nih.gov

Table 1: Examples of Selective Oxidation at C-7

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3β-Hydroxyandrost-5-en-17-one | Gibberella zeae VKM F-2600 | 3β,7α-Dihydroxy-androst-5-en-17-one | 71.2% | nih.gov |

| Δ⁵-Steroids | t-Butyl hydroperoxide, copper iodide, acetonitrile | α,β-Unsaturated 7-ketones | High | nih.gov |

Note: This table is illustrative and based on general findings for Δ⁵-steroids, the direct precursors or analogues of 17-Ethylenedioxy-androst-5-en-3beta-ol.

The stereoselective reduction of double bonds or ketone functionalities on the steroid nucleus, while preserving the 17-ethylenedioxy ketal, is a critical step in the synthesis of specific steroid isomers. Catalytic hydrogenation is a common method for the reduction of the Δ⁵ double bond. cdnsciencepub.com The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome, leading to either 5α or 5β products. cdnsciencepub.com

For instance, the hydrogenation of Δ⁵-3,3-ethylenedioxy steroids using a palladium on charcoal catalyst has been shown to yield 5α-steroids exclusively. cdnsciencepub.com In contrast, the reduction of related Δ⁴-3,3-ethylenedioxy compounds produces a mixture of 5α and 5β ketals. cdnsciencepub.com The nature of substituents at other positions, such as C-11, can also affect the ratio of the resulting stereoisomers. cdnsciencepub.com

The reduction of ketone groups, for example at the C-7 position, can also be achieved stereoselectively. Biocatalytic methods, using specific yeast strains, have been developed for the regio- and stereoselective reduction of 17-oxosteroids to 17β-hydroxysteroids, demonstrating the potential for highly selective transformations. nih.gov

Table 2: Stereoselective Reduction Examples

| Starting System | Reagents and Conditions | Predominant Product Stereochemistry | Reference |

|---|---|---|---|

| Δ⁵-3,3-Ethylenedioxy steroids | Catalytic hydrogenation (Pd/C) | 5α | cdnsciencepub.com |

| Δ⁴-3,3-Ethylenedioxy steroids | Catalytic hydrogenation | Mixture of 5α and 5β | cdnsciencepub.com |

The introduction of a halogen atom, such as bromine, at the C-16 position adjacent to the protected C-17 carbonyl group is a key step for further derivatization. The bromination of 17-keto steroids can lead to the formation of 16α-halo-17-keto steroids. nih.gov These compounds can undergo further reactions, such as epimerization and nucleophilic substitution. nih.gov

The hydrolysis of 16α-bromo-17-ketones has been studied, and the yields of the corresponding 16-hydroxy derivatives are influenced by remote structural features of the steroid. nih.gov The reaction of 16α-halo-17-keto steroids with a base can lead to an equilibrium mixture of the 16α- and 16β-halo ketones. nih.gov The stereoselective conversion of these halo-ketones to the corresponding 16α-hydroxy derivative can be achieved through an S_N2 mechanism. nih.gov

The synthesis of (3beta,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one involves the electrophilic bromination of a suitable androstenedione (B190577) or testosterone (B1683101) precursor. evitachem.com

Synthesis of Diverse 17,17-Ethylenedioxyandrost-5-ene Derivatives with Modified A, B, C, or D Rings

The 17-ethylenedioxy protecting group facilitates the synthesis of a wide variety of androst-5-ene derivatives with modifications on all four rings of the steroid nucleus.

The synthesis of 7-oxygenated derivatives, such as 7-keto or 7-hydroxy compounds, is a common objective due to their biological importance. iomcworld.com 7-Ketodehydroepiandrosterone (7-keto-DHEA) and its derivatives have been shown to have various biological activities. wikipedia.org

The preparation of these compounds often starts with the allylic oxidation of the C-7 position as described in section 3.1.1. For example, 3β,17β-diacetoxyandrost-5-en-7-one can be synthesized and subsequently used as a starting material for further modifications. nih.gov Grignard reactions on this 7-one can introduce aryl or allyl substituents at the C-7 position. nih.gov

Microbial hydroxylation is another powerful tool for the synthesis of 7-oxygenated androstene derivatives. The use of specific microorganisms, such as Gibberella zeae, can achieve high-yield 7α-hydroxylation of dehydroepiandrosterone (B1670201) (DHEA). nih.gov The resulting 7α-hydroxy derivative can then be converted to other products, such as 3β-hydroxy-androsta-5,7-dien-17-one. nih.gov

Table 3: Synthesis of 7-Oxygenated Derivatives

| Starting Material | Reaction/Reagent | Product | Reference |

|---|---|---|---|

| 3β-Hydroxyandrost-5-en-17-one (DHEA) | Gibberella zeae VKM F-2600 | 3β,7α-Dihydroxy-androst-5-en-17-one | nih.gov |

| 3β,17β-Diacetoxyandrost-5-en-7-one | Aryl/allyl magnesium bromide (Grignard) | 7-Aryl/allyl-substituted androst-5-ene derivatives | nih.gov |

The C-16 position of 17-keto steroids can be functionalized to introduce a variety of substituents. A common strategy involves the activation of the C-16 position by forming a 16-substituted intermediate, which can then be further reacted. google.com For instance, reaction with dialkyloxalates can activate the C-16 position, allowing for subsequent methylation to produce 16β-methyl-17-keto steroids. google.com

The synthesis of 16-substituted androsterone (B159326) derivatives has been explored to develop inhibitors of steroidogenic enzymes. nih.gov These syntheses often involve multi-step sequences starting from androsterone. nih.gov The introduction of substituents at C-16 can also be achieved through reactions with metalated olefins on protected 17-keto steroids, leading to 16-unsaturated pregnanes. google.com

Furthermore, the ethynylation of 16-methylene-17-keto steroids is an important industrial process for producing intermediates for various pharmaceutically active compounds. google.com This reaction can be carried out using silyl-protected lithium acetylides followed by desilylation. google.com

Table 4: Synthesis of 16-Substituted Derivatives

| Starting Material Type | Reaction/Reagent | Product Type | Reference |

|---|---|---|---|

| 17-Keto steroid | Dialkyloxalate, then methylation | 16β-Methyl-17-keto steroid | google.com |

| Androsterone | Multi-step synthesis | 16-Substituted androsterone derivatives | nih.gov |

| Protected 17-keto steroid | Metalated olefin | 16-Unsaturated pregnane | google.com |

Modification of the 3beta-Hydroxyl Group for Further Derivatization

The 3β-hydroxyl group of 17-Ethylenedioxy-androst-5-en-3beta-ol is a key functional handle for introducing diverse structural modifications, leading to a variety of synthetic derivatives. This group exhibits typical alcohol reactivity, enabling its conversion into other functional groups such as esters, ethers, and ketones. These transformations are fundamental in the synthesis of biologically active steroids and other complex molecules.

Common modifications include:

Oxidation: The 3β-hydroxyl group can be oxidized to a 3-keto group. This reaction is a critical step in the biosynthesis of many steroid hormones, where enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD) catalyze the conversion of Δ⁵-3β-hydroxy steroids into Δ⁴-3-keto steroids. wikipedia.orgnih.govuniprot.org In a laboratory setting, this transformation can be achieved using various oxidizing agents. The resulting 3-keto-Δ⁵-steroid can then be isomerized to the more stable Δ⁴-3-keto configuration, a core structure in many hormonal steroids. wikipedia.org

Esterification: The hydroxyl group can be readily esterified with a variety of carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. The steric environment of the hydroxyl group can influence the rate of esterification. This reaction is often used to create prodrugs or to temporarily protect the hydroxyl group during subsequent synthetic steps.

Etherification: Formation of ethers, such as benzyl (B1604629) or silyl (B83357) ethers, is another common strategy. Benzyl ethers can be formed via the Williamson ether synthesis and are valued for their stability across a range of reaction conditions, yet they can be selectively removed by methods like catalytic hydrogenation. organic-chemistry.org Silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are also widely used as protecting groups due to their ease of introduction and selective removal under specific conditions. wikipedia.org

These modifications at the 3β-position are crucial for building more complex steroidal structures or for preparing intermediates for further chemical elaboration. For example, the synthesis of 3β-hydroxy-androsta-5,7-dien-17-one from dehydroepiandrosterone (a related 3β-hydroxy-androst-5-en-17-one) involves initial transformations that rely on the reactivity of the 3β-hydroxyl group. nih.govdocumentsdelivered.comresearchgate.net

Stereochemical Control and Regioselectivity in Reactions Involving the 17-Ethylenedioxy Moiety

The 17,17-ethylenedioxy group is not merely a passive spectator in chemical reactions. Its significant steric bulk exerts a powerful influence on the stereochemical and regiochemical outcome of reactions occurring at other sites on the steroid molecule. This steric hindrance can block one face of the steroid, directing incoming reagents to the opposite, less hindered face, thereby achieving a high degree of stereocontrol.

For instance, in reactions involving the Δ⁵ double bond, such as epoxidation or hydroboration, the ethylenedioxy group at C-17 can influence the facial selectivity of the attack. Similarly, reactions at adjacent positions, like C-16, are significantly impacted by the steric presence of the ketal.

Furthermore, the concept of regioselectivity, where a reaction occurs preferentially at one of several possible positions, is also affected. youtube.com In a molecule with multiple reactive sites, the steric hindrance from the 17-ketal can render nearby positions less accessible, thus directing reactions to more remote sites. The ability to distinguish between different functional groups based on their steric environment is a cornerstone of modern synthetic chemistry. This principle allows for the selective modification of one functional group while others of similar chemical nature remain untouched. organic-chemistry.org

Deciphering the Role of the 17,17-Ethylenedioxy Group as a Temporary Protecting Group

In multi-step organic synthesis, a protecting group is a molecular tool used to temporarily mask a reactive functional group to prevent it from reacting under a specific set of conditions. wikipedia.orgorganic-chemistry.org The 17,17-ethylenedioxy group serves as an excellent protecting group for the C-17 ketone of the androstane core. It is introduced by the acid-catalyzed reaction of the ketone with ethylene (B1197577) glycol, forming a stable five-membered cyclic ketal.

This protection is essential when performing reactions that would otherwise affect the C-17 ketone. For example, when reducing an ester to an alcohol using a strong reducing agent like lithium aluminum hydride, an unprotected ketone would also be reduced. wikipedia.org By converting the ketone to the ethylenedioxy ketal, which is inert to hydrides, the reduction can be carried out selectively at the desired ester functionality. Once the desired transformations on other parts of the molecule are complete, the protecting group can be removed to regenerate the original ketone. wikipedia.org

The removal of the 17,17-ethylenedioxy group, a process known as deprotection, is typically achieved through acid-catalyzed hydrolysis. wikipedia.org This reaction effectively reverses the initial protection step. By treating the ketal with aqueous acid, the C-O bonds of the ketal are cleaved, regenerating the C-17 ketone and releasing ethylene glycol.

The reaction conditions for this hydrolysis can be tuned. Often, a mixture of an organic solvent (like acetone (B3395972) or tetrahydrofuran) and an aqueous acid (such as hydrochloric acid or sulfuric acid) is used. The reaction is an equilibrium process, and the presence of a large excess of water drives it towards the deprotected ketone. In some cases, buffered aqueous-organic media at a specific pH range (e.g., pH 4 to 6) can be used for controlled hydrolysis, particularly in the synthesis of sensitive compounds. google.com

A key challenge in complex chemical synthesis is the selective removal of one protecting group in the presence of others. This is known as orthogonal deprotection. organic-chemistry.org Steroid molecules often contain multiple acid-sensitive groups, such as other ketals, acetals, silyl ethers, or trityl ethers. The ability to selectively cleave the 17,17-ethylenedioxy group without affecting these other groups is crucial.

Selectivity can be achieved by carefully controlling the reaction conditions, exploiting the different sensitivities of various protecting groups to acidic conditions.

Acid Strength and Catalysis: The rate of hydrolysis of a ketal is dependent on the acidity of the medium. By using milder acidic conditions (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS), acetic acid), it is often possible to cleave more labile protecting groups, like silyl ethers, while leaving the more robust ethylenedioxy ketal intact. wikipedia.org Conversely, stronger acidic conditions will remove the ketal. Mild catalysts, such as tetracyanoethylene, have been shown to catalyze the hydrolysis of steroidal esters with stereoselectivity, highlighting the potential for catalyst-controlled selective deprotection.

Steric Factors: The steric environment around the protecting group can also influence its rate of cleavage. Less sterically hindered protecting groups may be removed more readily than those in a more crowded environment. nih.gov

Solvent Effects: The choice of solvent can also play a role in the selectivity of deprotection reactions.

The relative stability of common protecting groups under acidic conditions generally follows a trend that allows for selective removal. For example, a tert-butyldimethylsilyl (TBDMS) ether is generally more acid-labile than an ethylenedioxy ketal. This difference in reactivity allows for the selective deprotection of a TBDMS-protected hydroxyl group in the presence of the 17-ketal by using carefully controlled mild acidic conditions.

Spectroscopic and Structural Elucidation of 17 Ethylenedioxy Androst 5 En 3beta Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignmentejournal.bynih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural and stereochemical assignment of complex organic molecules like steroids. ejournal.bynih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their spatial relationships.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patternsejournal.bymdpi.com

Proton (¹H) NMR spectroscopy provides information on the chemical environment of each proton in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by neighboring atoms and functional groups. In the case of 17-Ethylenedioxy-androst-5-en-3beta-ol, characteristic signals are expected for the protons of the steroid nucleus and the ethylenedioxy group.

For instance, the vinylic proton at C6 of the androst-5-ene core typically appears as a multiplet around δ 5.37 ppm. mdpi.com The proton at the 3α-position, attached to the carbon bearing the hydroxyl group, would resonate at a specific chemical shift, which for a similar androst-5-ene diol is observed as a multiplet around δ 3.4-3.5 ppm. The protons of the ethylenedioxy group at C17 would exhibit signals in the region characteristic for dioxolane rings, typically around δ 3.8-4.0 ppm. The methyl protons at C18 and C19 would appear as sharp singlets at distinct upfield positions.

The coupling patterns (multiplicity) of the signals, arising from the interaction of neighboring protons (spin-spin coupling), provide valuable information about the connectivity of the atoms. For example, the signal for the H-3 proton would be split by the adjacent protons at C2 and C4, providing insight into the local environment.

A representative table of expected ¹H NMR chemical shifts for 17-Ethylenedioxy-androst-5-en-3beta-ol is provided below, based on data for analogous androst-5-ene steroids. mdpi.com

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~3.4-3.5 | m |

| H-6 | ~5.37 | d |

| H-18 (CH₃) | ~0.77 | s |

| H-19 (CH₃) | ~1.0-1.2 | s |

| Ethylenedioxy (CH₂) | ~3.8-4.0 | m |

This table is illustrative and based on data for similar compounds. Actual values may vary.

Carbon-13 NMR (¹³C NMR) Spectroscopy for Carbon Framework Elucidationejournal.bymdpi.com

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment. In 17-Ethylenedioxy-androst-5-en-3beta-ol, the ¹³C NMR spectrum would show 21 distinct signals corresponding to the 19 carbons of the androstane (B1237026) core and the two carbons of the ethylenedioxy group.

Key signals would include those for the olefinic carbons C5 and C6, typically resonating in the δ 120-145 ppm region. mdpi.com The carbon bearing the hydroxyl group, C3, would appear around δ 70-75 ppm. The ketal carbon at C17 would be significantly downfield, expected in the δ 110-120 ppm range, while the carbons of the ethylenedioxy group would resonate around δ 65-70 ppm. The methyl carbons, C18 and C19, would be found in the upfield region of the spectrum.

The following table summarizes the expected ¹³C NMR chemical shifts for key carbons in 17-Ethylenedioxy-androst-5-en-3beta-ol, based on literature data for related structures. mdpi.com

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-3 | ~72.4 |

| C-5 | ~142.3 |

| C-6 | ~122.2 |

| C-17 | ~110-120 |

| C-18 | ~11.5 |

| C-19 | ~19.9 |

| Ethylenedioxy (CH₂) | ~65-70 |

This table is illustrative and based on data for similar compounds. Actual values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY) for Connectivity and Stereochemistry

While ¹H and ¹³C NMR provide foundational information, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning all signals and elucidating the complex stereochemistry of steroids. rsc.org

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons throughout the molecule. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of quaternary carbons and piecing together the entire molecular framework. youtube.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. nih.gov This is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents (α or β) and the conformation of the steroid rings.

The application of these techniques allows for a complete and detailed structural and stereochemical assignment of 17-Ethylenedioxy-androst-5-en-3beta-ol. ejournal.by

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysisejournal.by

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For 17-Ethylenedioxy-androst-5-en-3beta-ol, MS analysis would confirm the molecular formula, C₂₁H₃₂O₃, which corresponds to a molecular weight of 332.48 g/mol . nist.gov

Upon ionization in the mass spectrometer, the molecule will fragment in a characteristic manner. The fragmentation pattern of steroidal ethylene (B1197577) ketals is often predictable. Common fragmentation pathways for androstane derivatives include the loss of the angular methyl groups (M-15) and the loss of water (M-18) if a hydroxyl group is present. nih.gov The ethylenedioxy group can also undergo specific fragmentation, providing further structural confirmation. Analysis of the masses and relative abundances of the fragment ions allows for the reconstruction of parts of the molecular structure, complementing the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Characterization of Key Functional Groupsnist.govnih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. nih.gov Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum.

For 17-Ethylenedioy-androst-5-en-3beta-ol, the IR spectrum would exhibit several key absorption bands:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group at C3. libretexts.org

C=C Stretch: A weaker absorption around 1650-1670 cm⁻¹ would correspond to the stretching vibration of the C=C double bond in the androst-5-ene ring. libretexts.org

C-O Stretch: Strong absorption bands in the 1000-1200 cm⁻¹ region would be characteristic of the C-O stretching vibrations of the hydroxyl group and the ethylenedioxy (ketal) group. libretexts.org

C-H Stretch: Absorptions just above and below 3000 cm⁻¹ would correspond to the stretching vibrations of the sp² and sp³ hybridized C-H bonds, respectively. libretexts.org

The presence and position of these bands provide a quick confirmation of the key functional groups in the molecule.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C=C (alkene) | 1650-1670 (weak) |

| C-O (alcohol, ketal) | 1000-1200 (strong) |

| sp² C-H | >3000 |

| sp³ C-H | <3000 |

X-ray Crystallography for Precise Determination of Absolute Configuration and Conformation of 17,17-Ethylenedioxy Steroidsnih.gov

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline compound, including its absolute configuration and solid-state conformation. nih.gov By diffracting X-rays through a single crystal of the substance, a detailed electron density map can be generated, from which the exact positions of all atoms in the crystal lattice can be determined.

For 17-Ethylenedioxy-androst-5-en-3beta-ol, a successful X-ray crystallographic analysis would provide unambiguous confirmation of:

The connectivity of all atoms.

The stereochemistry at all chiral centers, confirming the β-orientation of the hydroxyl group at C3 and the inherent stereochemistry of the androstane nucleus.

The conformation of the A, B, C, and D rings of the steroid. For instance, the A and C rings would likely adopt chair conformations, while the D ring typically has an envelope or half-chair conformation. nih.gov

The precise bond lengths, bond angles, and torsion angles of the entire molecule.

This level of detail is invaluable for understanding the molecule's shape and how it might interact with biological targets.

Applications of 17 Ethylenedioxy Androst 5 En 3beta Ol As a Versatile Synthetic Intermediate in Steroid Chemistry

Precursor for the Synthesis of Androst-5-ene-3beta,17-one (Dehydroepiandrosterone, DHEA) and its Derivatives

17-Ethylenedioxy-androst-5-en-3beta-ol serves as a crucial starting material in the synthesis of dehydroepiandrosterone (B1670201) (DHEA) and its various derivatives. The ethylenedioxy group at the C-17 position acts as a protective group for the ketone functionality. This protection allows for selective chemical modifications at other positions of the steroid nucleus without affecting the C-17 ketone.

The synthesis of DHEA from this intermediate typically involves the deprotection of the 17-keto group. This is usually achieved by acid-catalyzed hydrolysis, which removes the ethylenedioxy group and restores the ketone at C-17, yielding DHEA. DHEA is a major C19 steroid produced by the adrenal cortex and is a key intermediate in the biosynthesis of sex hormones such as testosterone (B1683101) and estrogens. pharmacompass.comgoogle.com

Furthermore, the protected nature of 17-Ethylenedioxy-androst-5-en-3beta-ol makes it an ideal precursor for synthesizing a wide array of DHEA derivatives. nih.gov For instance, modifications can be introduced at the C-3 position or elsewhere on the steroid skeleton before the deprotection step. This strategy has been employed to create derivatives with altered biological activities. For example, esterification of the 3-hydroxyl group has led to the synthesis of DHEA 3-propionate, DHEA 3-butanoate, and DHEA 3-acetate. nih.gov

The following table summarizes some DHEA derivatives synthesized using this intermediate approach:

| Derivative Name | Modification |

| DHEA 3-propionate | Esterification at C-3 |

| DHEA 3-butanoate | Esterification at C-3 |

| DHEA 3-acetate | Esterification at C-3 |

| 3beta-methylandrost-5-en-17-one | Methylation at C-3 |

Role in the Synthesis of Modified Androstane (B1237026) Structures with Diverse Functionalizations

The strategic use of 17-Ethylenedioxy-androst-5-en-3beta-ol as a synthetic intermediate extends to the creation of a diverse range of modified androstane structures. The protection of the C-17 ketone allows for a variety of chemical transformations at other sites of the androstane backbone.

One common modification is the introduction of functional groups at various positions, leading to compounds with unique chemical properties and potential biological activities. For example, epoxidation of the double bond at C-5 has been performed to generate 5α,6α-epoxy derivatives. mdpi.com Additionally, reactions such as hydroxylation, halogenation, and the introduction of nitrogen-containing moieties have been successfully carried out on the androstane skeleton while the C-17 position remains protected.

Research has demonstrated the synthesis of various functionalized androstane derivatives, including:

Hydroxylated derivatives: Microbial hydroxylation has been used to introduce hydroxyl groups at various positions, such as 7α and 15α, leading to compounds like 3β,7α-dihydroxy-androst-5-en-17-one. nih.govresearchgate.net

Epoxidized derivatives: Treatment with peracids can convert the Δ5 double bond into an epoxide ring. mdpi.com

Amino-substituted derivatives: The introduction of an amino group, such as a cyclopropylamino group at C-17, has been achieved to create specific enzyme inhibitors. nih.gov

Sulfated derivatives: The 3β-hydroxyl group can be sulfated to produce compounds like dehydroepiandrosterone sulfate (B86663) (DHEAS), a major circulating steroid. umaryland.edu

The table below showcases some examples of modified androstane structures synthesized from or related to the chemistry of 17-Ethylenedioxy-androst-5-en-3beta-ol.

| Modified Androstane Structure | Functionalization |

| 3β,7α-dihydroxy-androst-5-en-17-one | Hydroxylation |

| 5α,6α-Epoxy-anrostan-3β-ol-17-one | Epoxidation |

| 17β-(cyclopropylamino)-androst-5-en-3β-ol | Amination |

| Dehydroepiandrosterone sulfate (DHEAS) | Sulfation |

Intermediacy in the Synthesis of Enzymes and Receptor Ligands of Steroid Metabolism

Preparation of Inhibitors for Aromatase Enzyme

17-Ethylenedioxy-androst-5-en-3beta-ol is a valuable intermediate in the development of aromatase inhibitors. Aromatase is a key enzyme that catalyzes the conversion of androgens to estrogens, and its inhibition is a crucial therapeutic strategy for estrogen-dependent breast cancer. nih.gov

The synthesis of various steroidal aromatase inhibitors often begins with DHEA, which can be derived from 17-Ethylenedioxy-androst-5-en-3beta-ol. The androstane skeleton serves as a scaffold for the design of these inhibitors. For instance, the introduction of specific functional groups, such as a chloro or azido (B1232118) group at the C-4 position and an oxime at C-17, has been shown to yield potent aromatase inhibitors. nih.gov One study reported that 4-chloro-3β-hydroxy-4-androsten-17-one oxime exhibited high inhibitory activity against aromatase. nih.gov

Synthesis of Compounds Modulating Cytochrome P450 Enzymes (e.g., P450c17)

The versatility of 17-Ethylenedioxy-androst-5-en-3beta-ol as a synthetic intermediate is further highlighted by its role in creating modulators of cytochrome P450 enzymes, particularly P450c17. This enzyme possesses dual activities, 17α-hydroxylase and C17-20 lyase, which are critical steps in the biosynthesis of androgens.

By modifying the structure of DHEA, obtained from its protected precursor, researchers have designed and synthesized potent and selective inhibitors of P450c17. A notable example is the synthesis of 17β-(cyclopropylamino)-androst-5-en-3β-ol, which has been identified as a mechanism-based inhibitor of this enzyme. nih.gov Such inhibitors are of significant interest for the treatment of hormone-dependent cancers like prostate cancer.

Utility in the Preparation of Labeled Analogs for Biochemical and Mechanistic Investigations (e.g., Deuterated Analogs)

The use of 17-Ethylenedioxy-androst-5-en-3beta-ol extends to the synthesis of isotopically labeled steroid analogs, which are invaluable tools for biochemical and mechanistic studies. The introduction of stable isotopes like deuterium (B1214612) (²H) at specific positions on the steroid molecule allows for the tracing of metabolic pathways and the investigation of enzyme reaction mechanisms.

For example, deuterium-labeled androstane derivatives have been synthesized to study their metabolism and the stereospecificity of enzymatic reactions. nih.gov The synthesis of 5α-[16,16-²H₂]androstan-3α-ol-17-one has been reported, which was then further reduced to produce trideuterated 5α-androstane-3α,17β-diol. nih.gov These labeled compounds are essential for studies using techniques like mass spectrometry to elucidate metabolic transformations and quantify steroid levels in biological samples.

Mechanistic and Theoretical Investigations in the Chemistry of 17 Ethylenedioxy Androst 5 En 3beta Ol

Elucidation of Reaction Mechanisms in the Synthesis and Derivatization of 17,17-Ethylenedioxy Steroids

The synthesis of 17-Ethylenedioxy-androst-5-en-3beta-ol originates from the precursor dehydroepiandrosterone (B1670201) (DHEA), which features a ketone at the C-17 position. The formation of the 17-ethylenedioxy group is a classic example of ketalization, a protective strategy employed in steroid synthesis to prevent the C-17 ketone from undergoing reaction while modifications are made to other parts of the molecule.

The reaction mechanism for the formation of the 17,17-ethylenedioxy ketal is an acid-catalyzed nucleophilic addition. The process is initiated by the protonation of the carbonyl oxygen at C-17 by an acid catalyst, typically p-toluenesulfonic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. A molecule of ethylene (B1197577) glycol then acts as the nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate. Subsequent intramolecular proton transfer and the elimination of a water molecule generate a resonance-stabilized oxonium ion. The second hydroxyl group of the ethylene glycol then performs an intramolecular attack on this electrophilic carbon, and a final deprotonation step yields the stable five-membered cyclic ketal, also known as a dioxolane ring, at the C-17 position. This reaction is reversible and is typically driven to completion by removing the water formed during the reaction.

Once the 17-keto group is protected, the derivatization of other functional groups, such as the 3β-hydroxyl group and the Δ⁵ double bond, can be performed with high selectivity. For instance, the 3β-hydroxyl group can be oxidized to a ketone, esterified, or etherified without affecting the C-17 position. Similarly, reactions at the C-5/C-6 double bond, such as epoxidation or hydrogenation, can be carried out. The synthesis of 3β-hydroxy-androsta-5,7-dien-17-one from DHEA often involves steps like microbial hydroxylation, substitution, and dehydrochlorination, highlighting the complex derivatizations possible on the steroid nucleus. nih.gov The stability of the ethylenedioxy ketal to a wide range of reagents, except for strong acids, makes it an effective protecting group in multi-step syntheses.

Computational Chemistry and Molecular Modeling Approaches to Steroidal Ketal Systems

Computational chemistry provides powerful tools for investigating the structural and electronic properties of complex molecules like 17-Ethylenedioxy-androst-5-en-3beta-ol. Methods such as Density Functional Theory (DFT) and molecular mechanics are employed to model the behavior of these steroidal ketal systems at an atomic level. nih.gov These computational approaches allow for the calculation of various molecular properties, including stable conformations, vibrational frequencies, and electronic charge distributions. nih.govfrontiersin.org

Table 1: Common Computational Parameters for Steroid Analysis This interactive table showcases typical parameters evaluated in computational studies of steroid systems.

| Parameter | Description | Typical Application |

| Total Energy | The calculated total electronic energy of a given conformer. | Used to determine the relative stability of different molecular conformations. |

| Dihedral Angles | The angle between four sequentially bonded atoms. | Defines the twist and shape of the steroid rings and side chains. |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into bond strength and steric strain within the molecule. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Helps predict regions of electrophilic and nucleophilic reactivity. |

| Mulliken Charges | A method for estimating partial atomic charges. | Indicates the distribution of electrons and identifies polar regions in the molecule. |

The conformation of the tetracyclic steroid nucleus is relatively rigid. The B, C, and D rings are typically trans-fused, creating a stable, somewhat planar structure. libretexts.orglibretexts.org The cyclohexane (B81311) rings (A and C) generally adopt a chair conformation, while the cyclohexene (B86901) B-ring assumes a half-chair form. nih.gov The cyclopentane (B165970) D-ring is known to be flexible, commonly adopting an envelope or twisted conformation. nih.gov

Computational modeling is instrumental in predicting the reactivity and stereoselectivity of chemical reactions involving steroid derivatives. By calculating the transition state energies for different reaction pathways, chemists can predict which products are kinetically favored. For example, modeling the hydrolysis of the ketal group would involve calculating the energy barrier for the acid-catalyzed addition of water, providing insight into the group's stability. nih.gov

Furthermore, analysis of the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a powerful predictive tool. The HOMO indicates regions of the molecule that are most likely to act as a nucleophile, while the LUMO points to the most probable sites for electrophilic attack. For 17-Ethylenedioxy-androst-5-en-3beta-ol, the HOMO is typically associated with the π-electrons of the C-5/C-6 double bond and the lone pairs of the 3β-hydroxyl oxygen. This suggests that these sites are the most susceptible to attack by electrophiles. Computational models can thus guide synthetic strategies by predicting the most likely outcome of a reaction, saving time and resources in the laboratory.

Structure-Reactivity Relationships within the 17,17-Ethylenedioxyandrostane Chemical Class

First, the ethylenedioxy group is sterically bulky. This bulk can hinder the approach of reagents to nearby functional groups, a phenomenon known as steric hindrance. This can affect the stereochemical outcome of reactions at adjacent positions, such as C-16.

Second, the primary role of the 17-ketal is as a protecting group. By rendering the 17-position inert to many reagents, it directs chemical transformations to other parts of the molecule. Research on the reactivity of various 17β-hydroxy-17α-substituted androstane (B1237026) derivatives shows that the nature of the C-17 substituent heavily influences whether the molecule will undergo reactions like retro-additions or fragmentations. researchgate.net The stable ethylenedioxy group prevents such reactions, thus channeling reactivity towards the 3β-hydroxyl and the Δ⁵ double bond. For example, attempts to oxidize the molecule will selectively occur at the 3β-hydroxyl group, leaving the C-17 position untouched.

The electronic properties of the ketal also play a role. While less electron-withdrawing than the original ketone, the oxygen atoms of the ketal can influence the electronic environment of the D-ring. This can have long-range effects on the reactivity of distant functional groups, although this influence is generally more subtle than steric effects. The study of structure-activity relationships is fundamental in steroid chemistry, allowing for the rational design of synthetic pathways and the prediction of chemical behavior based on molecular structure. nih.govnih.gov

Future Perspectives and Emerging Research Avenues in 17 Ethylenedioxy Androst 5 En 3beta Ol Chemistry

Development of Novel and Sustainable Synthetic Approaches to 17-Ethylenedioxy-androst-5-en-3beta-ol

The synthesis of 17-Ethylenedioxy-androst-5-en-3beta-ol traditionally relies on the protection of the C17-ketone of dehydroepiandrosterone (B1670201) (DHEA). Current research is focused on developing greener, more efficient, and economically viable synthetic routes.

Green Chemistry and Catalysis: A significant trend is the adoption of green chemistry principles. This includes the use of solvent-free reaction conditions and recyclable heterogeneous catalysts. researchgate.net For instance, acid or basic mesoporous molecular sieves like Al-SBA-15 have been shown to effectively catalyze the formation of acetals and ketals under solventless conditions. researchgate.net Similarly, nanocatalysts, such as magnesium oxide (MgO) nanoparticles, have demonstrated high efficacy in multicomponent reactions for synthesizing complex steroidal structures, offering advantages like high yields, cost-effectiveness, and simple catalyst recovery. nih.gov

Electrochemical Methods: Electrochemical synthesis presents a reagent-free alternative for key steroidal transformations. An example is the electrochemical side-chain cleavage of corticosteroids to yield 17-keto derivatives, which can then be protected to form compounds like 17-Ethylenedioxy-androst-5-en-3beta-ol. researchgate.net This method minimizes waste and avoids the use of hazardous chemical reagents. researchgate.net

One-Pot Syntheses: One-pot multistep syntheses are being explored to improve efficiency and reduce waste by minimizing intermediate purification steps. researchgate.net These procedures can combine several transformations, such as side-chain cleavage and subsequent derivatization, into a single, streamlined process. researchgate.net

| Synthetic Approach | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Heterogeneous Catalysis (e.g., Al-SBA-15) | Use of solid acid/base catalysts; often solvent-free conditions. | Catalyst recyclability, reduced waste, environmental friendliness. | researchgate.net |

| Nanocatalysis (e.g., MgO NPs) | High surface area catalysts for multicomponent reactions. | High product yields, mild reaction conditions, catalyst reusability. | nih.gov |

| Electrochemical Synthesis | Reagent-free transformations driven by electric current. | Avoids hazardous reagents, minimizes waste streams, high efficiency. | researchgate.net |

| One-Pot Multistep Synthesis | Combines multiple reaction steps in a single vessel. | Increased efficiency, reduced purification steps, less solvent usage. | researchgate.netnih.gov |

Chemo- and Regioselective Transformations for Advanced Steroid Synthesis

Starting from 17-Ethylenedioxy-androst-5-en-3beta-ol, the selective modification of the steroidal skeleton is crucial for creating advanced and diverse derivatives. The protection of the C17-ketone as an ethylenedioxy ketal allows for selective reactions at other positions of the steroid nucleus.

Microbial Hydroxylation: A key area of research is the use of microorganisms for highly specific hydroxylations. For example, the fungus Gibberella zeae has been used for the 7α-hydroxylation of DHEA, a precursor to the title compound. nih.gov This biotechnological approach offers unparalleled regioselectivity that is difficult to achieve with conventional chemical methods. The resulting 7α-hydroxy derivative can be a precursor for synthesizing 5,7-diene systems, which are important structural motifs in certain vitamin D analogues. nih.gov

Targeted Functionalization: Research is also directed towards developing novel reactions that target specific positions on the steroid. This includes the synthesis of fused heterocyclic systems onto the steroid core, such as pyridosteroids, which can be achieved through multicomponent reactions. nih.gov Furthermore, transformations of the ketal group itself or reactions at positions alpha to the ketal are being investigated to introduce new functionalities. youtube.com The selective introduction of double bonds, such as in the formation of 16,17-unsaturated corticosteroids, opens pathways to further functionalization, including the introduction of carboxylate esters at the C16 position. nih.gov

| Transformation | Reagents/Method | Resulting Structure/Functionality | Reference |

|---|---|---|---|

| Microbial 7α-hydroxylation | Gibberella zeae | Introduction of a hydroxyl group at the C7α position. | nih.gov |

| Synthesis of Fused Pyridines | One-pot multicomponent reactions (ketosteroids, aldehydes, active methylene (B1212753) compounds, ammonium (B1175870) acetate) | Annulated pyridines at various positions of the steroid skeleton. | nih.gov |

| Formation of 16,17-Unsaturated Steroids | Elimination of a 17-acyloxy group. | Creates a C16-C17 double bond for further reactions like Michael additions. | nih.gov |

| Ketal/Acetal Displacement | Acyl bromides | Conversion of ketals and acetals to alpha-bromo ethers for subsequent coupling reactions. | youtube.com |

Application of Modern Analytical Techniques for Enhanced Impurity Profiling and Characterization

The purity of 17-Ethylenedioxy-androst-5-en-3beta-ol and its subsequent derivatives is critical. Modern analytical chemistry offers a sophisticated toolkit for comprehensive impurity profiling, which involves the identification and quantification of process-related impurities and degradation products. emerypharma.compageplace.de

Hyphenated Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for separating impurities. emerypharma.comijprajournal.com When coupled with mass spectrometry (LC-MS), these methods provide a powerful platform for both separation and identification of unknown impurities based on their mass-to-charge ratio. ijprajournal.comchromatographyonline.com Gas Chromatography-Mass Spectrometry (GC-MS) is also essential, particularly for analyzing residual solvents and volatile impurities. emerypharma.com

Advanced Detection and Structural Elucidation: For definitive structural elucidation of isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D-NMR experiments, is indispensable. ijprajournal.com The combination of chromatographic separation with NMR (LC-NMR) allows for the online structural analysis of unknown compounds. ijprajournal.com Furthermore, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, facilitating the determination of elemental compositions for unknown impurities. ijprajournal.com

Regulatory bodies emphasize the importance of thorough impurity profiling, requiring the identification of impurities above certain thresholds (e.g., 0.10% for many drug substances). ijsdr.orgscirp.org Forced degradation studies are also a critical component, helping to identify potential degradation products that could form during storage and handling. scirp.orgperfectdossier.com

| Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| HPLC/UPLC | Separation and quantification of non-volatile organic impurities. | Purity assessment, retention time, and concentration of impurities. | emerypharma.comijprajournal.com |

| LC-MS/LC-MS/MS | Identification and quantification of impurities. | Molecular weight and structural fragments of impurities. | ijprajournal.comchromatographyonline.com |

| GC-MS | Analysis of volatile and semi-volatile impurities, including residual solvents. | Identification and quantification of volatile compounds. | emerypharma.com |

| NMR Spectroscopy (1D and 2D) | Definitive structure elucidation of isolated impurities. | Complete chemical structure and stereochemistry. | ijprajournal.com |

| HRMS | Accurate mass measurement for elemental composition determination. | Precise molecular formula of unknown impurities. | ijprajournal.com |

Computational Design of Novel Functionalized Steroidal Ketal Intermediates for Specific Synthetic Targets

Computational chemistry is emerging as a powerful tool to guide the synthesis of new steroidal derivatives with desired properties. By modeling the interactions between steroidal ligands and biological targets, researchers can rationally design novel structures.

Molecular Docking and QSAR: Molecular docking studies are used to predict the binding affinity and orientation of a steroidal ligand within the active site of a target protein, such as a receptor or an enzyme. mdpi.comnih.gov This information is crucial for designing molecules with enhanced biological activity. For example, docking studies have been used to investigate the interactions of steroid-functionalized titanocenes with the estrogen receptor alpha and to understand the binding modes of steroidal thiazolopyrimidines to fungal enzymes. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models can further refine these designs by correlating structural features with biological activity. acs.org

| Computational Method | Purpose | Key Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicting the binding mode and affinity of a ligand to a biological target. | Identification of key binding interactions (e.g., hydrogen bonds, hydrophobic interactions). | mdpi.comnih.gov |

| 3D-QSAR | Correlating 3D molecular properties with biological activity to guide optimization. | A predictive model for designing more potent analogues. | acs.org |

| Density Functional Theory (DFT) | Calculating the electronic structure and geometry of molecules. | Prediction of molecular properties and reaction mechanisms. | researchgate.net |

| Generative AI / De Novo Design | Creating novel molecular structures with desired properties from scratch. | Novel scaffolds and functionalized intermediates for specific targets. | nih.govbiorxiv.org |

Q & A

Q. What are the established synthetic routes for 17-Ethylenedioxy-androst-5-en-3β-ol?

The synthesis typically involves protecting hydroxyl groups and introducing ethylenedioxy moieties. For example:

- Key Step : Refluxing intermediates with hydroxylamine hydrochloride and sodium acetate to form oximes or stabilize reactive sites, as seen in similar steroid syntheses (e.g., 16-substituted androstene derivatives) .

- Protection Strategies : Ethylenedioxy groups at C-17 are introduced via ketalization reactions using ethylene glycol under acidic conditions, analogous to methods for Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate .

- Purification : Column chromatography with silica gel and polar solvents (e.g., dichloromethane/methanol gradients) is standard for isolating stereoisomers .

Q. How is the structural integrity of 17-Ethylenedioxy-androst-5-en-3β-ol validated?

Q. What safety protocols are recommended for handling this compound?

- Hazard Classification : GHS warnings include acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory irritation (Category 3) .

- Mitigation Measures :

Advanced Research Questions

Q. How can researchers resolve contradictions in isomer distribution during synthesis?

- Analytical Challenges : Competing epimerization at C-3 or C-17 may yield undesired isomers.

- Methodology :

- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients to separate 3β/3α or 17β/17α epimers .

- Kinetic Control : Optimize reaction temperature (e.g., <0°C for acid-sensitive intermediates) to suppress epimerization, as demonstrated in 16-substituted androstene syntheses .

Q. What factors influence the compound’s stability under experimental conditions?

Q. How can analytical methods be validated for trace impurity profiling?

Q. What strategies address discrepancies in biological activity data across studies?

- Controlled Assay Design :

- Receptor Binding Studies : Use androgen/estrogen receptor-negative cell lines as controls to isolate off-target effects .

- Metabolic Interference : Pre-treat cell cultures with cytochrome P450 inhibitors (e.g., ketoconazole) to block confounding metabolic activation .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.